1-[(2E)-but-2-en-1-yl]-7-(3,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
1-((2E)but-2-enyl)-7-[(3,4-dichlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound with a unique structure that includes a triazino-purine core, a dichlorophenyl group, and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2E)but-2-enyl)-7-[(3,4-dichlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazino-purine core, followed by the introduction of the dichlorophenyl group and the butenyl side chain. Common reagents used in these reactions include halogenating agents, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2E)but-2-enyl)-7-[(3,4-dichlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((2E)but-2-enyl)-7-[(3,4-dichlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2E)but-2-enyl)-7-[(3,4-dichlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-((2E)but-2-enyl)-7-[(3,4-dichlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione: Unique due to its specific substitution pattern and the presence of both a triazino-purine core and a dichlorophenyl group.
Other Triazino-Purine Derivatives: Similar in structure but may lack the dichlorophenyl group or have different substituents on the purine core.
Dichlorophenyl Compounds: Compounds with a dichlorophenyl group but different core structures.
Uniqueness
The uniqueness of 1-((2E)but-2-enyl)-7-[(3,4-dichlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione lies in its combination of a triazino-purine core with a dichlorophenyl group and a butenyl side chain, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H20Cl2N6O2 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]-7-[(3,4-dichlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C20H20Cl2N6O2/c1-4-5-8-28-19-23-17-16(26(19)10-12(2)24-28)18(29)27(20(30)25(17)3)11-13-6-7-14(21)15(22)9-13/h4-7,9H,8,10-11H2,1-3H3/b5-4+ |
InChI Key |
IBBVZZNTPWVWFQ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC=CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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